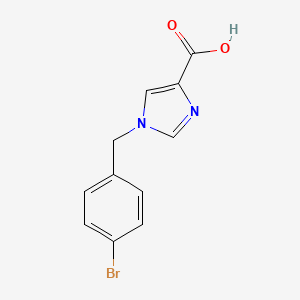

4-Bromoisothiazole-3-carbaldehyde

概要

説明

Synthesis Analysis

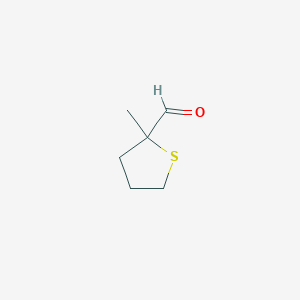

The synthesis of thiazoles, which includes 4-Bromoisothiazole-3-carbaldehyde, has been extensively studied . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals . The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors .Molecular Structure Analysis

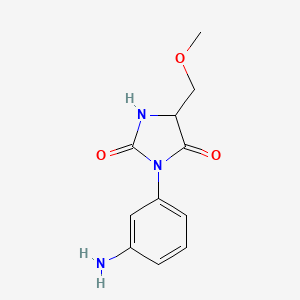

The molecular structure of 4-Bromoisothiazole-3-carbaldehyde is represented by the InChI Code: 1S/C4H2BrNOS/c5-3-2-8-6-4(3)1-7/h1-2H . The molecular weight of this compound is 192.04 .Chemical Reactions Analysis

Thiazoles, including 4-Bromoisothiazole-3-carbaldehyde, show similar chemical and physical properties to pyridine and pyrimidine . Some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Physical And Chemical Properties Analysis

4-Bromoisothiazole-3-carbaldehyde is a pale yellow crystalline solid. It has a melting point of 55-56°C . It is soluble in organic solvents such as DMSO and DMF.科学的研究の応用

Application 1: Synthesis of 5,5’-Thiobis(3-bromoisothiazole-4-carbonitrile)

- Scientific Field: Organic Chemistry

- Summary of the Application: 4-Bromoisothiazole-3-carbaldehyde is used in the synthesis of 5,5’-Thiobis(3-bromoisothiazole-4-carbonitrile), a polyfunctionalized heterocycle .

- Methods of Application: The reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine (2 equiv.) in CCl4 gave 3,5-dibromoisothiazole-3-carbonitrile and 5,5’-thiobis(3-bromoisothiazole-4-carbonitrile) in 7% and 18% yields, respectively .

- Results or Outcomes: The novel compound 5,5’-Thiobis(3-bromoisothiazole-4-carbonitrile) was successfully synthesized and fully characterized .

Application 2: Synthesis of Carbazole-based Compounds

- Scientific Field: Organic Chemistry

- Summary of the Application: 4-Bromoisothiazole-3-carbaldehyde is used in the synthesis of carbazole-based compounds containing aldehyde and cyanoacetic acid groups . These compounds have potential applications in photopolymerization .

- Methods of Application: These compounds are synthesized through Sonogashira coupling and Knoevenagel reactions . The specific compounds synthesized include 6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde (CCC), and 9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazole-3-carbaldehyde (TCC) .

- Results or Outcomes: The novel carbazole-based compounds were successfully synthesized and characterized . Their optical properties were studied, and they showed potential for use as dyes or photosensitizers .

Safety And Hazards

4-Bromoisothiazole-3-carbaldehyde is classified as Acute toxicity, Oral (Category 4), H302; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Skin sensitization (Category 1), H317; Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

将来の方向性

Thiazoles, including 4-Bromoisothiazole-3-carbaldehyde, are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . They are an adaptable heterocycle present in several drugs used in the cure of cancer . This highlights the potential for future research and development in this area .

特性

IUPAC Name |

4-bromo-1,2-thiazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNOS/c5-3-2-8-6-4(3)1-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYFJDIQHJSSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoisothiazole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)

![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)